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Compound of Interest

Compound Name: 5-Nitro-1,3-benzodioxole

cat. No.: B1580859

An In-depth Technical Guide to the Biological Activity of 5-Nitro-1,3-benzodioxole

Foreword

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in
numerous natural products and synthetic compounds with a vast array of biological activities.[1]
The introduction of a nitro group at the 5-position creates 5-Nitro-1,3-benzodioxole, a
molecule that is less a direct biological effector and more a pivotal synthetic intermediate. The
potent electron-withdrawing nature of the nitro moiety not only modifies the electronic
properties of the benzodioxole ring but also serves as a versatile chemical handle for extensive
synthetic transformations.[1][2] This guide provides a technical exploration of the biological
significance of 5-Nitro-1,3-benzodioxole, focusing on its role as a precursor to potent
antimicrobial and anticancer agents. We will dissect the mechanisms of action of its key
derivatives, provide validated experimental protocols for their evaluation, and discuss the
associated toxicological considerations, offering a comprehensive resource for researchers in
drug discovery and development.

Physicochemical Profile and Synthesis

5-Nitro-1,3-benzodioxole is a yellow crystalline powder that serves as a foundational building
block in organic synthesis.[2][3] Its core structure, 1,3-benzodioxole, is an electron-rich
heterocyclic system, making it highly reactive toward electrophilic substitution.[2]
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Property Value Reference(s)
CAS Number 2620-44-2 [2][3]
Molecular Formula C7HsNOa4 [3114]
Molecular Weight 167.12 g/mol [2][3]
Appearance Yellow crystalline powder [2][3]
InChi Key SNWQAKNKGGOVMO- 2]

UHFFFAOYSA-N

1,2-(Methylenedioxy)-4-
Synonyms nitrobenzene; 3,4- [41[6]
Methylenedioxynitrobenzene

Optimized Synthesis Protocol: Regioselective Nitration

The most direct route to 5-Nitro-1,3-benzodioxole is the electrophilic nitration of 1,3-
benzodioxole. The success of this synthesis depends on precise control over reaction
conditions to favor the formation of the desired 5-nitro isomer over other potential products.[2]

Workflow for the Synthesis of 5-Nitro-1,3-benzodioxole
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Caption: Synthesis workflow via electrophilic nitration.
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Detailed Methodology:[7]

e Preparation: Place 12.2 g of 1,3-benzodioxole into 75 mL of glacial acetic acid in a 250 mL
sulfonation flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

 Nitration: While stirring, add a solution of 9 mL of nitric acid (d=1.4) in 30 mL of glacial acetic
acid dropwise. Maintain the internal temperature of the reaction mixture between 15-25°C
using an ice bath.

o Causality Insight: The methylenedioxy group is an ortho-para director. Controlling the
temperature prevents over-nitration and decomposition. Glacial acetic acid serves as a
solvent that moderates the reactivity of nitric acid.

o Reaction: After the addition is complete, remove the ice bath and continue stirring the
mixture at room temperature overnight to allow the reaction to proceed to completion.

« Isolation: Collect the precipitated yellow crystals by filtration under suction.

 Purification: Wash the collected solid with water to remove residual acid and then
recrystallize from alcohol to yield pure 5-Nitro-1,3-benzodioxole. A typical yield is around
90%.[7]

o Self-Validation: The purity of the final product should be confirmed by measuring its
melting point (148-150°C) and through spectroscopic analysis (*H NMR, 13C NMR).[7]

Biological Activity: A Gateway to Potent Derivatives

While 5-Nitro-1,3-benzodioxole itself is not a primary therapeutic agent, its true value lies in
its role as a versatile scaffold. The nitro group can be readily reduced to an amine, which can
then be transformed into a wide variety of functional groups, or it can be used to activate the
aromatic ring for further substitutions.[1][2] This versatility has been exploited to create
derivatives with significant biological activities, most notably in the antimicrobial and anticancer
fields.

Key Derivative Class: Broad-Spectrum Antimicrobials
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A prominent class of derivatives derived from 5-Nitro-1,3-benzodioxole are the nitropropenyl
benzodioxoles (NPBDs). These compounds have demonstrated potent and broad-spectrum
antimicrobial activity.[2][8] NPBD is recognized as one of the most broadly active of over 30
related derivatives studied.[8]

Mechanism of Action: Dual-Pronged Attack

The antimicrobial efficacy of NPBD stems from a dual mechanism targeting fundamental
cellular processes in pathogens.

e Tyrosine Mimicry and PTP Inhibition: NPBD acts as a tyrosine mimetic, enabling it to
competitively inhibit bacterial and fungal protein tyrosine phosphatases (PTPs).[1][2] PTPs
are crucial enzymes that regulate signaling pathways involved in pathogen virulence and
survival.[2] By inhibiting PTPs, NPBD can disrupt critical virulence factors without relying on
traditional antibiotic mechanisms, making it a promising candidate against drug-resistant
strains.[1]

o Redox-Thiol Oxidation: Nitroalkenyl benzene derivatives like NPBD are effective thiol
oxidants.[8] They can target the thiolate group in the active sites of essential cysteine-based
enzymes and redox-active molecules (e.g., glutathione). This leads to enzyme inhibition and
oxidative stress, ultimately disrupting microbial growth and metabolism.[8][9]
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Caption: Dual antimicrobial mechanism of NPBD derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound.

o Preparation: Prepare a stock solution of the test compound (e.g., NPBD) in dimethyl
sulfoxide (DMSO). Prepare a standardized inoculum of the target microorganism (e.g.,
Staphylococcus aureus) to a concentration of approximately 5 x 105> CFU/mL in cation-
adjusted Mueller-Hinton Broth (CAMHB).

o Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test
compound in CAMHB to achieve a range of desired concentrations. Ensure the final DMSO
concentration is non-inhibitory (typically <1%).

¢ Inoculation: Add the standardized microbial inoculum to each well.
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o Controls (Self-Validation):
o Positive Control: Wells with broth and inoculum only (to confirm microbial growth).
o Negative Control: Wells with sterile broth only (to confirm sterility).

o Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used
(to rule out solvent toxicity).

 Incubation: Incubate the plate at 37°C for 18-24 hours.

» Data Analysis: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the microorganism.

Key Derivative Class: Anticancer Agents

The 1,3-benzodioxole scaffold is a recurring motif in compounds designed for anticancer
activity.[10][11] Derivatives have been shown to inhibit tumor growth through mechanisms
including the induction of oxidative stress and apoptosis.[10][12]

Mechanism of Action: Pro-Apoptotic and Anti-Proliferative Effects

One successful strategy involves conjugating 1,3-benzodioxole derivatives with other cytotoxic
agents, such as arsenicals. These conjugates exhibit enhanced anti-proliferative properties by:
[10]

e Inhibiting the Thioredoxin System: This disruption of the cancer cell's antioxidant defense
leads to a buildup of reactive oxygen species (ROS).

 Inducing Oxidative Stress: The increase in intracellular ROS damages cellular components.

e Promoting Apoptosis: The cumulative damage triggers programmed cell death (apoptosis),
effectively eliminating tumor cells.[10]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
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e Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of
5,000-10,000 cells per well and allow them to adhere overnight in a CO:z incubator.

o Compound Treatment: Treat the cells with serial dilutions of the synthesized 1,3-
benzodioxole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle
control (e.g., DMSO).

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours.

o Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the
yellow MTT to a purple formazan precipitate.

o Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the
formazan crystals.

o Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using
a microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the vehicle control. The ICso
(half-maximal inhibitory concentration) can be determined by plotting viability against
compound concentration and fitting the data to a dose-response curve.

Toxicological Profile and Safety

A comprehensive toxicological investigation of 5-Nitro-1,3-benzodioxole has not been
completed.[13] However, available data indicates it is harmful if swallowed, inhaled, or in
contact with skin, and it is classified as an irritant.[3]

From a mechanistic standpoint, the nitroaromatic functional group is a well-known structural
alert. It can be considered both a pharmacophore and a toxicophore.[14] The nitro group can
undergo metabolic reduction within cells to form nitroso and hydroxylamine intermediates,
which can trigger redox cycling and generate oxidative stress. This same redox activity that
contributes to antimicrobial effects can also be toxic to human cells.[14] Furthermore, many
nitroaromatic compounds are known to be mutagenic, making genotoxicity assessment a
critical step in their development.
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Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a standard, widely used assay to assess the mutagenic potential of a
chemical compound.[15]

» Strain Selection: Utilize several strains of Salmonella typhimurium with pre-existing
mutations in the histidine operon (e.g., TA98, TA100, TA1535). These strains cannot
synthesize histidine and will not grow on a histidine-deficient medium unless a reverse
mutation (reversion) occurs.

o Metabolic Activation (S9 Mix): Conduct the assay both with and without a mammalian
metabolic activation system (S9 fraction from rat or hamster liver).

o Causality Insight: The S9 mix contains cytochrome P450 enzymes and cofactors that can
convert a pro-mutagen into its active mutagenic form, mimicking metabolic processes in
the human body.[15]

o Exposure: Mix the tester strains, the test compound at various concentrations, and either the
S9 mix or a buffer in molten top agar.

o Plating: Pour the mixture onto minimal glucose agar plates (histidine-deficient).
e Incubation: Incubate the plates at 37°C for 48-72 hours.

» Scoring and Analysis: Count the number of revertant colonies (his+) on each plate. A
compound is considered mutagenic if it causes a dose-dependent increase in the number of
revertant colonies compared to the negative (solvent) control.

o Self-Validation: Positive controls (known mutagens for each strain, with and without S9)
must be run in parallel to ensure the assay is performing correctly.

Conclusion and Future Perspectives

5-Nitro-1,3-benzodioxole stands out not for its intrinsic biological activity, but for its proven
potential as a foundational scaffold in medicinal chemistry. Its derivatives, particularly
nitropropenyl benzodioxoles, have emerged as compelling antimicrobial candidates that
operate through mechanisms distinct from conventional antibiotics, offering a potential strategy
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to combat antimicrobial resistance.[1][8] Similarly, the 1,3-benzodioxole core is a validated
starting point for the development of novel anticancer agents.[10]

Future research should focus on two key areas. First, a thorough toxicological and
pharmacokinetic profiling of lead derivatives is essential to bridge the gap between promising in
vitro activity and clinical viability. Second, the synthetic versatility of the 5-Nitro-1,3-
benzodioxole intermediate should be further exploited to generate diverse libraries of new
compounds. Exploring modifications to the side chain and substitutions at other positions on
the aromatic ring could lead to the discovery of derivatives with improved potency, selectivity,
and safety profiles for a range of therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/15571867/
https://pubmed.ncbi.nlm.nih.gov/15571867/
https://www.fishersci.com/store/msds?partNumber=AAB2483814&productDescription=12-METHLENEDIOXY-4-NTROBNZ+25G&vendorId=VN00024248&countryCode=US&language=en
https://pubmed.ncbi.nlm.nih.gov/35745635/
https://pubmed.ncbi.nlm.nih.gov/35745635/
https://www.researchgate.net/publication/370881036_Revisiting_the_mutagenicity_and_genotoxicity_of_N-nitroso_propranolol_in_bacterial_and_human_in_vitro_assays
https://www.benchchem.com/product/b1580859#biological-activity-of-5-nitro-1-3-benzodioxole
https://www.benchchem.com/product/b1580859#biological-activity-of-5-nitro-1-3-benzodioxole
https://www.benchchem.com/product/b1580859#biological-activity-of-5-nitro-1-3-benzodioxole
https://www.benchchem.com/product/b1580859#biological-activity-of-5-nitro-1-3-benzodioxole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1580859?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

